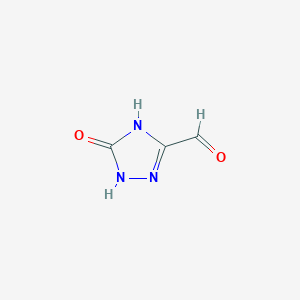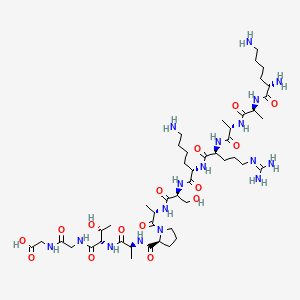
Histone H3 (23-34)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histone H3 (23-34) is a peptide fragment derived from the histone H3 protein, which is one of the five main histones involved in the structure of chromatin in eukaryotic cells . Histone H3 plays a crucial role in the organization of DNA into nucleosomes, which are the fundamental units of chromatin. This peptide fragment includes amino acids 23 to 34 of the histone H3 protein, which are important for various post-translational modifications that regulate gene expression and chromatin dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histone H3 (23-34) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the use of protected amino acid derivatives and coupling reagents to form peptide bonds under controlled conditions. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (23-34), typically involves large-scale SPPS using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product . The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: Histone H3 (23-34) undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination . These modifications are crucial for regulating chromatin structure and gene expression.
Common Reagents and Conditions:
Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using ATP as the phosphate donor.
Ubiquitination: Involves the attachment of ubiquitin to lysine residues by E3 ubiquitin ligases.
Major Products Formed:
Methylated Histone H3 (23-34): Involved in gene repression or activation depending on the site of methylation.
Acetylated Histone H3 (23-34): Associated with gene activation and increased chromatin accessibility.
Phosphorylated Histone H3 (23-34): Plays a role in cell cycle regulation and gene expression.
Ubiquitinated Histone H3 (23-34): Involved in DNA repair and transcription regulation.
Scientific Research Applications
Histone H3 (23-34) is widely used in scientific research to study the role of histone modifications in gene regulation and chromatin dynamics . Some key applications include:
Epigenetics Research: Investigating how post-translational modifications of histone H3 (23-34) influence gene expression and chromatin structure.
Cancer Research: Studying the role of histone modifications in cancer development and progression.
Developmental Biology: Understanding the role of histone H3 (23-34) modifications in cell differentiation and development.
Drug Discovery: Identifying potential therapeutic targets for diseases related to aberrant histone modifications.
Mechanism of Action
Histone H3 (23-34) exerts its effects through various post-translational modifications that alter chromatin structure and gene expression . These modifications serve as signals for the recruitment of specific proteins, such as transcription factors, chromatin remodelers, and other regulatory proteins . For example, methylation of lysine 27 on histone H3 (23-34) (H3K27me) is recognized by polycomb repressive complex 2 (PRC2), leading to gene repression . Acetylation of lysine 27 (H3K27ac) is associated with active gene transcription and is recognized by bromodomain-containing proteins .
Comparison with Similar Compounds
Histone H3 (23-34) can be compared to other histone peptides, such as Histone H3 (1-20) and Histone H3 (35-55), which also undergo various post-translational modifications . Histone H3 (23-34) is unique due to its specific sequence and the critical role of its modifications in regulating gene expression and chromatin dynamics . Similar compounds include:
Histone H3 (1-20): Involved in nucleosome assembly and chromatin compaction.
Histone H3 (35-55): Plays a role in chromatin remodeling and gene regulation.
Histone H3 (23-34) stands out due to its involvement in key regulatory processes and its extensive use in epigenetics research .
Properties
Molecular Formula |
C46H83N17O15 |
|---|---|
Molecular Weight |
1114.3 g/mol |
IUPAC Name |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C46H83N17O15/c1-23(56-39(72)28(49)12-6-8-16-47)36(69)55-24(2)37(70)59-30(14-10-18-52-46(50)51)40(73)60-29(13-7-9-17-48)41(74)61-31(22-64)42(75)58-26(4)45(78)63-19-11-15-32(63)43(76)57-25(3)38(71)62-35(27(5)65)44(77)54-20-33(66)53-21-34(67)68/h23-32,35,64-65H,6-22,47-49H2,1-5H3,(H,53,66)(H,54,77)(H,55,69)(H,56,72)(H,57,76)(H,58,75)(H,59,70)(H,60,73)(H,61,74)(H,62,71)(H,67,68)(H4,50,51,52)/t23-,24-,25-,26-,27+,28-,29-,30-,31-,32-,35-/m0/s1 |
InChI Key |
UTHBMLWZKTVCKP-VQZNGJAKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


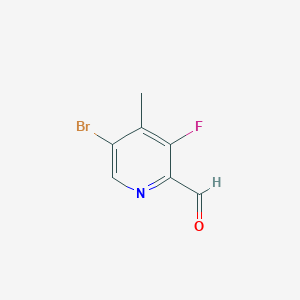
![tert-butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate;hydrochloride](/img/structure/B13914368.png)
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
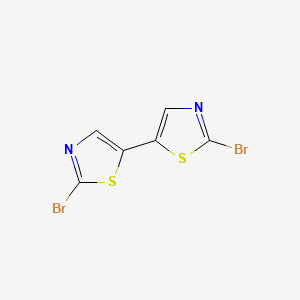
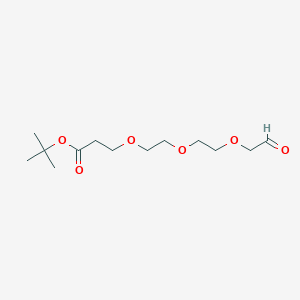
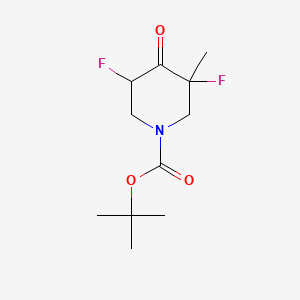
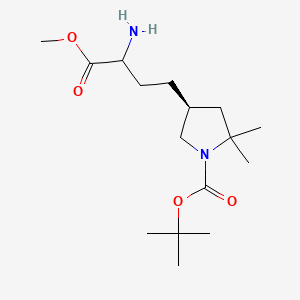
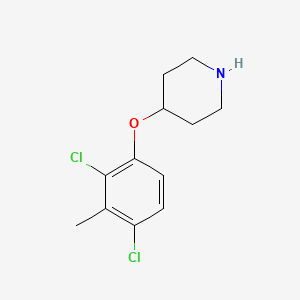
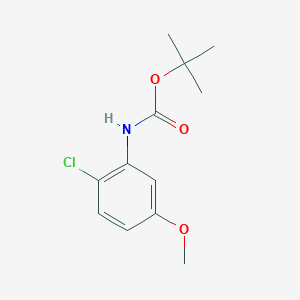

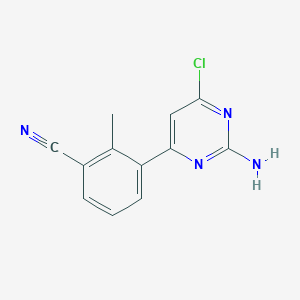
![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
